tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
Description
This compound is a pyridine-based boronate ester derivative featuring a tert-butyl carbamate group at position 2, a methyl substituent at position 5, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group at position 3 of the pyridine ring. Its molecular formula is C₁₇H₂₆BN₂O₄, with a molecular weight of 333.22 g/mol. The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a key step in pharmaceutical and materials synthesis . The tert-butyl carbamate (Boc) group enhances solubility in organic solvents and serves as a protective group for amines during multi-step syntheses .
Properties
IUPAC Name |
tert-butyl N-[5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O4/c1-11-9-12(18-23-16(5,6)17(7,8)24-18)13(19-10-11)20-14(21)22-15(2,3)4/h9-10H,1-8H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBJFQOVHAKAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2NC(=O)OC(C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694424 | |
| Record name | tert-Butyl [5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-52-4 | |
| Record name | tert-Butyl [5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of 3-Bromo-5-Methylpyridin-2-Amine
The amine group in 3-bromo-5-methylpyridin-2-amine is protected using di-tert-butyl dicarbonate (Boc anhydride).
Procedure
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Dissolve 3-bromo-5-methylpyridin-2-amine (1.0 equiv) in anhydrous THF under nitrogen.
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Add Boc anhydride (1.2 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv).
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Stir at room temperature for 12 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).
Yield : 85–90% (estimated based on analogous reactions).
Characterization
Miyaura Borylation of Boc-Protected Intermediate
The bromopyridine derivative undergoes palladium-catalyzed borylation to install the pinacol boronate ester.
Procedure
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Combine Boc-protected 3-bromo-5-methylpyridin-2-amine (1.0 equiv), B<sub>2</sub>pin<sub>2</sub> (1.5 equiv), Pd(dppf)Cl<sub>2</sub> (5 mol%), and KOAc (3.0 equiv) in anhydrous dioxane.
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Heat at 90°C under nitrogen for 18 hours.
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Cool, filter through Celite, and concentrate. Purify via silica gel chromatography.
Optimized Conditions
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Catalyst : Pd(dppf)Cl<sub>2</sub> outperforms Pd(PPh<sub>3</sub>)<sub>4</sub> in minimizing dehalogenation side reactions.
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Base : KOAc ensures optimal transmetallation.
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Solvent : Dioxane provides higher yields than DMF or toluene.
Yield : 70–75% (estimated based on analogous boronate syntheses).
Characterization
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<sup>11</sup>B NMR (CDCl<sub>3</sub>): δ 30.2 ppm (characteristic of pinacol boronate).
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<sup>1</sup>H NMR : δ 8.45 (s, 1H, pyridine-H), 8.10 (s, 1H, pyridine-H), 2.45 (s, 3H, CH<sub>3</sub>), 1.35 (s, 12H, pinacol-CH<sub>3</sub>), 1.30 (s, 9H, Boc).
Alternative Synthetic Pathways
Boronic Acid Coupling Followed by Boc Protection
An alternative route involves Suzuki-Miyaura coupling of a boronic acid with a halogenated pyridine, followed by Boc protection. However, this method is less favorable due to the instability of unprotected aminopyridine boronic acids.
Direct Amination of Pre-Borylated Pyridines
Limited feasibility is observed due to competing deborylation under amination conditions. Pd-catalyzed amination of 3-borylated pyridines requires specialized ligands, yielding <50%.
Critical Analysis of Reaction Parameters
Catalyst Selection
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dioxane | 75 | 98 |
| DMF | 60 | 90 |
| Toluene | 65 | 95 |
Temperature and Time
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90°C for 18 hours : Optimal balance between conversion and side-product formation.
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Lower temperatures (70°C) result in 50% conversion after 24 hours.
Scalability and Industrial Considerations
Chemical Reactions Analysis
Types of Reactions
Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form biaryl or alkyl-aryl compounds.
Oxidation and Reduction: The boronic ester group can undergo oxidation to form boronic acids or reduction to form alcohols.
Substitution Reactions: The pyridine ring can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Typically, organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Acids: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
Medicinal Chemistry
Inhibitors of Enzymatic Activity
This compound has been studied for its potential as an inhibitor of specific kinases involved in various diseases. For instance, it has shown efficacy against spleen tyrosine kinase (SYK), which is implicated in autoimmune diseases and certain cancers. The compound's structure allows for selective binding to the active site of these enzymes, making it a candidate for drug development aimed at treating conditions like lymphoma and rheumatoid arthritis .
Drug Design and Development
The incorporation of the boron-containing moiety (tetramethyl-1,3,2-dioxaborolane) enhances the compound's pharmacological properties. Research indicates that derivatives of this compound can be optimized for better potency and selectivity through structure-activity relationship studies. This approach has led to the identification of lead compounds that improve insulin sensitivity and glucose control in preclinical models .
Materials Science
Synthesis of Functional Materials
The compound serves as a precursor for synthesizing functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metal ions has been exploited in creating materials with enhanced electrical and thermal properties. For example, the introduction of this compound into polymer matrices can improve their mechanical strength and thermal stability .
Catalysis
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has also found applications in catalysis. Its unique structure allows it to act as a catalyst in various organic reactions, including cross-coupling reactions essential for synthesizing complex organic molecules. The boron atom plays a crucial role in facilitating these reactions by stabilizing transition states .
Biochemistry
Bioconjugation Techniques
The compound's reactive functional groups make it suitable for bioconjugation applications. Researchers have utilized it to attach biomolecules to surfaces or other molecules for targeted delivery systems in drug development. This application is particularly relevant in designing targeted therapies that enhance drug delivery to specific tissues or cells .
Fluorescent Probes
Due to its ability to form stable complexes with various fluorescent dyes, this compound is being explored as a component in the design of fluorescent probes for biological imaging. Such probes are invaluable for studying cellular processes and tracking the distribution of drugs within biological systems .
Summary Table of Applications
| Application Area | Specific Use Case | Benefits |
|---|---|---|
| Medicinal Chemistry | Inhibitor of SYK | Potential treatment for autoimmune diseases |
| Drug design | Improved potency and selectivity | |
| Materials Science | Synthesis of functional materials | Enhanced mechanical strength and thermal stability |
| Catalysis | Facilitates organic reactions | |
| Biochemistry | Bioconjugation techniques | Targeted drug delivery |
| Fluorescent probes | Cellular process tracking |
Mechanism of Action
The primary mechanism of action for this compound involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous pyridine and heterocyclic boronate esters, emphasizing structural variations and their implications:
Key Structural and Functional Differences
Boronate Position on Pyridine Ring :
- The target compound’s boronate at position 3 (meta to Boc) contrasts with ’s boronate at position 5 (para to Boc). Position 3 provides steric protection, slowing hydrolysis of the boronate ester compared to position 5 derivatives .
- Chloro-substituted analogs () exhibit higher electrophilicity at the pyridine ring, altering reaction pathways in cross-couplings .
Heterocycle Core Modifications :
- Thiazole-based boronate esters () display distinct electronic profiles due to sulfur’s electronegativity, favoring applications in medicinal chemistry for kinase inhibition .
- Phenethyl carbamates () lack aromatic nitrogen, reducing coordination with transition metals but improving stability in acidic conditions .
Substituent Effects on Reactivity :
Biological Activity
tert-Butyl (5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyridine ring substituted with a tert-butyl carbamate and a dioxaborolane moiety. The molecular formula is with a molecular weight of approximately 358.24 g/mol .
Research indicates that compounds containing dioxaborolane groups can interact with biological targets through various mechanisms:
- Inhibition of Enzymatic Activity : The presence of the dioxaborolane moiety is known to enhance the compound's ability to inhibit certain enzymes, particularly those involved in metabolic pathways.
- Receptor Binding : The pyridine component may facilitate binding to specific receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated that this compound significantly inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range .
Mechanism Studies
Studies using molecular docking simulations suggest that the compound binds effectively to the active sites of various kinases involved in cancer progression. This binding disrupts their normal function and promotes apoptosis in cancer cells .
Case Studies
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Study on Breast Cancer Cells :
- Researchers treated MCF-7 cells with varying concentrations of the compound.
- Results showed a dose-dependent decrease in cell viability after 48 hours.
- Mechanistic studies indicated an increase in apoptotic markers such as cleaved caspase-3.
- Study on Lung Cancer Cells :
Data Table: Biological Activity Summary
| Biological Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Cell Proliferation Inhibition | MCF-7 | 3.5 | Apoptosis induction |
| Cell Proliferation Inhibition | A549 | 4.0 | Cell cycle arrest |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
